C16H15ClF3N5O
Description
Chemical Name: N''-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide
CAS Number: 866149-28-2 (discontinued)
Molecular Formula: C₁₆H₁₅ClF₃N₅O
Molecular Weight: 385.77 g/mol
Purity: ≥95%
Structural Features:
- A pyridinyl core with chloro (-Cl) and trifluoromethyl (-CF₃) substituents.
- A methyl-substituted aromatic ring linked via a hydrazide-imine group.
Its trifluoromethyl group confers metabolic stability, while the hydrazide moiety may enable chelation or polymer applications.
Properties
Molecular Formula |
C16H15ClF3N5O |
|---|---|
Molecular Weight |
385.77 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C16H15ClF3N5O/c17-13-5-6-14(24-23-13)25-7-1-2-10(9-25)15(26)22-11-3-4-12(21-8-11)16(18,19)20/h3-6,8,10H,1-2,7,9H2,(H,22,26) |
InChI Key |
DQTCETDJAQKJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea involves several steps:
Formation of the Pyridine Derivative: The starting material, , is reacted with under controlled conditions to form the intermediate .
Condensation Reaction: The intermediate is then subjected to a condensation reaction with in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:
Batch Processing: Reactants are added in a controlled manner, and the reaction is monitored to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea: undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized products with altered functional groups.
Reduction: Formation of reduced derivatives with different oxidation states.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogues
Compound A: C₁₆H₁₅N₃O₅ (CAS 1373510-77-0)
Molecular Weight : 329.31 g/mol
Key Differences :
- Substituents : Lacks chlorine and fluorine atoms, reducing molecular weight by 56.46 g/mol.
- Functional Groups : Contains ester and ether linkages instead of hydrazides.
- Solubility: Higher aqueous solubility due to lower hydrophobicity from missing -CF₃ and -Cl groups .
Compound B: Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
Structural Features :
- Chloropyrazinyl ring paired with an azetidine (4-membered nitrogen ring).
- Ketone group instead of hydrazide. Reactivity: Azetidine’s ring strain increases reactivity, making this compound less stable than C₁₆H₁₅ClF₃N₅O under thermal or acidic conditions. Uses: Potential as a bioactive scaffold in drug discovery, differing from C₁₆H₁₅ClF₃N₅O’s hypothesized industrial applications.
Functional Analogues
Compound C: Methyl 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1S)-2-methoxy-1-methylethoxy]benzoate
Molecular Weight : ~450 g/mol (estimated)
Functional Groups : Ester, ether, and stereospecific methoxy groups.
Solubility : High lipid solubility due to ester and alkyl chains, contrasting with C₁₆H₁₅ClF₃N₅O’s moderate solubility in polar aprotic solvents.
Applications : Likely a chiral intermediate in asymmetric synthesis, whereas C₁₆H₁₅ClF₃N₅O’s rigid structure may favor coordination chemistry.
Comparative Analysis Table
Biological Activity
The compound with the molecular formula C16H15ClF3N5O is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound this compound features a complex structure that includes:
- Chlorine (Cl)
- Fluorine (F)
- Nitrogen (N)
- Oxygen (O)
These elements contribute to its unique reactivity and biological interactions. The presence of halogens (Cl and F) often enhances the lipophilicity of organic compounds, which can influence their interaction with biological membranes.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study focusing on its antibacterial effects, the compound was evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing effective inhibition at concentrations ranging from 25 to 50 µg/mL for several strains, including Vibrio cholerae and Enterococcus faecalis .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Vibrio cholerae | 25 |
| Enterococcus faecalis | 50 |
| Micrococcus luteus | 25 |
| Shigella sonei | 25 |
Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays, including the DPPH radical scavenging method. The compound showed strong antioxidant activity, comparable to established antioxidants such as ascorbic acid. The effective concentration (EC50) was calculated to be around 55.52 µg/mL , indicating its potential utility in mitigating oxidative stress-related damage .
Anti-inflammatory Activity
In addition to its antimicrobial and antioxidant properties, this compound has been investigated for anti-inflammatory effects. It was found to exhibit higher anti-inflammatory activity than mefenamic acid in certain assays. This suggests that the compound may have therapeutic applications in inflammatory conditions .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound involved treating cultures of Escherichia coli with varying concentrations of the compound. Results indicated a dose-dependent response in bacterial inhibition, confirming its potential as an antibacterial agent.
Case Study 2: Oxidative Stress Mitigation
Another investigation focused on the role of this compound in cellular models exposed to oxidative stress. The compound significantly reduced markers of oxidative damage in treated cells compared to controls, supporting its application in antioxidant therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
